molecular formula C10H11ClF2O B14014936 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol

1-(4-Chloro-2,3-difluorophenyl)butan-1-ol

Cat. No.: B14014936
M. Wt: 220.64 g/mol
InChI Key: KIJVBHRWKDNEEC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H11ClF2O It is a derivative of butanol, where the butanol chain is substituted with a 4-chloro-2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol typically involves the reaction of 4-chloro-2,3-difluorobenzene with butanal in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Solvent: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,3-difluorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: The major products include 1-(4-chloro-2,3-difluorophenyl)butan-1-one or 1-(4-chloro-2,3-difluorophenyl)butanal.

    Reduction: The major product is 1-(4-chloro-2,3-difluorophenyl)butane.

    Substitution: The major products depend on the nucleophile used, resulting in compounds such as 1-(4-methoxy-2,3-difluorophenyl)butan-1-ol.

Scientific Research Applications

1-(4-Chloro-2,3-difluorophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring, substituted with chlorine and fluorine atoms, can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,3-difluorophenyl)ethanol
  • 1-(4-Chloro-2,3-difluorophenyl)propan-1-ol
  • 1-(4-Chloro-2,3-difluorophenyl)pentan-1-ol

Uniqueness

1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11ClF2O

Molecular Weight

220.64 g/mol

IUPAC Name

1-(4-chloro-2,3-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H11ClF2O/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8,14H,2-3H2,1H3

InChI Key

KIJVBHRWKDNEEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1)Cl)F)F)O

Origin of Product

United States

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